Bienvenue dans la boutique en ligne BenchChem!

(m-Nitrobenzoyl)alanine

Kynurenine-3-hydroxylase KMO inhibition Positional isomer SAR

This compound (mNBA) is the definitive first-generation pharmacological tool for selective kynurenine-3-monooxygenase (KMO) inhibition (IC₅₀=0.9 μM). Unlike its ortho- or para-nitro isomers—which are 330–2,200-fold weaker—mNBA achieves nanomolar-level KMO blockade with ~111-fold selectivity over kynureninase, cleanly shunting kynurenine metabolism toward neuroprotective kynurenic acid. Validated across multiple preclinical ischemia models (gerbil global, rat MCAO, organotypic OGD) and behavioral pharmacology paradigms, it is the essential benchmarking standard for kynurenine pathway research. Procure the authentic meta-substituted isomer to ensure reproducible, comparable experimental outcomes. ≥95% purity; for laboratory R&D use only.

Molecular Formula C10H10N2O5
Molecular Weight 238.2 g/mol
CAS No. 153212-71-6
Cat. No. B136958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(m-Nitrobenzoyl)alanine
CAS153212-71-6
Synonyms(3-nitrobenzoyl)alanine
(m-nitrobenzoyl)alanine
m-nitrobenzoylalanine
Molecular FormulaC10H10N2O5
Molecular Weight238.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N
InChIInChI=1S/C10H10N2O5/c11-8(10(14)15)5-9(13)6-2-1-3-7(4-6)12(16)17/h1-4,8H,5,11H2,(H,14,15)
InChIKeyKBJZPNMDKSNLIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(m-Nitrobenzoyl)alanine (mNBA, CAS 153212-71-6): A Prototypical Kynurenine-3-Hydroxylase Inhibitor for Neuroprotection Research


(m-Nitrobenzoyl)alanine (mNBA, CAS 153212-71-6) is a synthetic kynurenine analogue belonging to the N-benzoylalanine class, with the molecular formula C₁₀H₁₀N₂O₅ and molecular weight 238.20 g/mol . First reported by Pellicciari and colleagues in 1994, this compound was designed as a competitive inhibitor of kynurenine-3-hydroxylase (kynurenine 3-monooxygenase, KMO), the enzyme that converts L-kynurenine to the excitotoxic metabolite 3-hydroxykynurenine along the kynurenine pathway of tryptophan metabolism [1]. mNBA has been indexed under MeSH as a kynurenine-3-hydroxylase inhibitor (MeSH Unique ID: C086214) and mapped to Alanine/analogs and derivatives [2]. Its foundational significance lies in being the first well-characterized, potent, and selective tool compound for pharmacological KMO inhibition, enabling two decades of investigation into the kynurenine pathway's role in excitotoxicity, neuroprotection, and neurodegeneration.

Why Positional Isomer or In-Class Substitution Cannot Replace (m-Nitrobenzoyl)alanine in Kynurenine Pathway Research


Within the nitrobenzoylalanine series, the position of the nitro substituent on the benzoyl ring is not a trivial structural variation—it dictates both potency and enzyme selectivity in a binary, non-linear fashion. The meta-substituted mNBA (4b) achieves nanomolar-level inhibition of kynurenine-3-hydroxylase (IC₅₀ = 0.9 μM), whereas the ortho isomer o-NBA (4a) is approximately 2,200-fold weaker (IC₅₀ = 2,000 μM) and the para isomer p-NBA (4c) is approximately 330-fold weaker (IC₅₀ = 300 μM) at the same enzyme target [1]. Furthermore, in vivo neurochemical outcomes diverge radically: mNBA robustly elevates brain kynurenic acid concentrations, while the kynureninase-selective analogue oMBA fails to produce comparable neurochemical changes and may instead elevate cytotoxic 3-hydroxykynurenine [2]. These position- and enzyme-dependent activity cliffs mean that substituting mNBA with any positional isomer or with a differently selective kynurenine pathway modulator will yield fundamentally different pharmacological outcomes, rendering experimental results non-comparable and procurement decisions scientifically consequential.

Quantitative Differentiation Evidence for (m-Nitrobenzoyl)alanine: Comparator-Backed Potency, Selectivity, and In Vivo Efficacy Data


Meta-Nitro Position Confers ~2,200-Fold Superior Kynurenine-3-Hydroxylase Inhibition Over the Ortho Isomer

In a direct head-to-head competitive inhibition assay using rat kidney kynurenine-3-hydroxylase with a single substrate concentration of 100 μM L-kynurenine, the meta-substituted mNBA (compound 4b) exhibited an IC₅₀ of 0.9 ± 0.1 μM, whereas the ortho-substituted oNBA (compound 4a) required 2,000 ± 200 μM to achieve 50% inhibition—representing an approximately 2,222-fold difference in potency driven solely by the position of the nitro group on the benzoyl ring [1]. The para-substituted pNBA (compound 4c) showed intermediate potency (IC₅₀ = 300 ± 60 μM), still 333-fold weaker than mNBA [1]. Molecular modeling confirmed that only the meta configuration allows the nitro oxygen to mimic the position of molecular oxygen in the enzyme's active-site hydrogen-bonding network, while the ortho and para orientations occupy sterically forbidden regions [1].

Kynurenine-3-hydroxylase KMO inhibition Positional isomer SAR Structure-activity relationship

mNBA Achieves ~111-Fold Selectivity for Kynurenine-3-Hydroxylase Over Kynureninase—A Profile Not Shared by Any Positional Isomer

Within the same competitive inhibition assay panel reported by Pellicciari et al., mNBA displayed an IC₅₀ of 100 ± 12 μM against kynureninase, yielding a selectivity ratio of approximately 111:1 in favor of kynurenine-3-hydroxylase inhibition [1]. By contrast, oNBA exhibited a completely inverted selectivity profile: IC₅₀ = 100 ± 12 μM for kynureninase versus 2,000 ± 200 μM for kynurenine-3-hydroxylase, making it approximately 20-fold selective for kynureninase—the opposite enzyme [1]. pNBA showed negligible selectivity (kynureninase IC₅₀ = 900 ± 120 μM vs. kynurenine-3-hydroxylase IC₅₀ = 300 ± 60 μM; ratio ~3:1) [1]. The prototypical earlier analogue nicotinylalanine (NAL) was essentially non-selective (kynureninase IC₅₀ = 800 ± 120 μM vs. kynurenine-3-hydroxylase IC₅₀ = 900 ± 180 μM; ratio ~0.89:1) [1]. This selectivity of mNBA is critical because dual inhibition of kynureninase can paradoxically increase cytotoxic 3-hydroxykynurenine levels, as demonstrated with oMBA in subsequent in vivo studies [2].

Enzyme selectivity Kynureninase Off-target activity Kynurenine pathway

mNBA Elevates Brain Kynurenic Acid 5-Fold and Kynurenine 10-Fold In Vivo—Outperforming the Kynureninase Inhibitor oMBA

In rats, a single intraperitoneal dose of mNBA at 400 mg/kg significantly increased whole-brain kynurenine concentration approximately 13-fold (from ~300 to ~4,000 pmol/g tissue) and kynurenic acid (KYNA) concentration approximately 5-fold (from ~30 to ~150 pmol/g tissue) compared to saline-treated controls [1]. In a subsequent comparative study, mNBA was directly tested against o-methoxybenzoylalanine (oMBA), a selective kynureninase inhibitor. When administered to rats, mNBA was significantly more potent than oMBA in increasing the content of both kynurenine and kynurenic acid in the brain, blood, liver, and kidney [2]. In hippocampal microdialysis experiments, mNBA produced a dose-dependent, long-lasting increase in extracellular KYNA concentration of up to 13-fold, sustained for up to 4 hours, an effect associated with both sedation and protection from maximal electroshock-induced and audiogenic seizures [1]. oMBA, by contrast, increased brain 3-hydroxykynurenine—a cytotoxic metabolite—rather than producing a clean neuroprotective KYNA elevation [3].

In vivo neurochemistry Brain kynurenic acid Microdialysis Neuroprotection pharmacodynamics

mNBA Reduces Ischemic Neuronal Death by Over 90% in Gerbil Global Ischemia—Comparable Neuroprotection to the 24-Fold More Potent Ro 61-8048

In a gerbil model of transient global cerebral ischemia (5-minute bilateral carotid occlusion), treatment with mNBA at 400 mg/kg i.p. administered three times (at 1, 30, and 180 minutes post-occlusion) reduced the percentage of damaged hippocampal CA1 pyramidal neurons from 92 ± 10% in vehicle-treated controls to just 7 ± 6%—a reduction of approximately 92% in neuronal loss [1]. In the same study, Ro 61-8048 (a structurally distinct KMO inhibitor with an IC₅₀ of 37 nM—approximately 24-fold more potent than mNBA in vitro) administered at 40 mg/kg i.p. three times reduced CA1 neuronal loss to 10 ± 11% [1]. In a rat permanent middle cerebral artery occlusion (MCAO) model of focal ischemia, mNBA at 400 mg/kg i.p. reduced infarct volume from 207 ± 111 mm³ in vehicle-treated rats to 82 ± 18 mm³ (approximately 60% reduction), while Ro 61-8048 at 40 mg/kg i.p. reduced infarct volume to 62 ± 57 mm³ [1]. Both compounds significantly increased kynurenic acid concentration in hippocampal and cortical dialysates [1]. In a separate organotypic hippocampal slice culture model subjected to oxygen-glucose deprivation (OGD), mNBA at 30-100 μM reduced post-ischemic neuronal death, with the neuroprotective effect being completely reversed by co-addition of 3-hydroxykynurenine (1-10 μM), confirming a KMO-dependent mechanism [2].

Cerebral ischemia Neuroprotection CA1 pyramidal neurons Stroke models In vivo efficacy

mNBA Represents a 1,000-Fold Improvement in Kynurenine-3-Hydroxylase Potency Over the Earlier Tool Compound Nicotinylalanine (NAL)

Nicotinylalanine (NAL, compound 1) was the prototypical kynurenine analogue investigated for kynurenine pathway modulation prior to the development of the nitrobenzoylalanine series. In the same competitive inhibition assay panel, NAL exhibited an IC₅₀ of 900 ± 180 μM against kynurenine-3-hydroxylase [1]. mNBA, tested under identical assay conditions, achieved an IC₅₀ of 0.9 ± 0.1 μM—representing a 1,000-fold improvement in potency [1]. Furthermore, NAL showed no meaningful enzyme selectivity (kynureninase IC₅₀ = 800 ± 120 μM; selectivity ratio ~0.89), whereas mNBA is approximately 111-fold selective for K3H [1]. This dramatic potency and selectivity improvement established mNBA as the first genuinely useful pharmacological tool for probing KMO function, replacing NAL as the reference inhibitor in the field. In the in vivo setting, while NAL had been reported to increase brain kynurenic acid only under tryptophan load conditions, mNBA produced robust KYNA elevation under basal physiological conditions [2].

Nicotinylalanine Tool compound evolution Assay benchmarking Kynurenine pathway pharmacology

Proven Research Application Scenarios for (m-Nitrobenzoyl)alanine (mNBA, CAS 153212-71-6)


Pharmacological Tool for Selective Kynurenine-3-Hydroxylase (KMO) Inhibition in CNS Research

mNBA is the most extensively validated first-generation pharmacological tool for probing KMO function in the central nervous system. With an IC₅₀ of 0.9 ± 0.1 μM for KMO and ~111-fold selectivity over kynureninase, it enables researchers to selectively block the conversion of kynurenine to 3-hydroxykynurenine, thereby shunting kynurenine metabolism toward kynurenic acid (KYNA) production [1]. This specificity is critical: as demonstrated by Chiarugi et al. (1996), KMO inhibition with mNBA decreases brain 3-hydroxykynurenine and increases KYNA, whereas kynureninase inhibition paradoxically elevates the cytotoxic metabolite 3-hydroxykynurenine [2]. mNBA is the appropriate tool compound for any experiment requiring clean, selective KMO blockade without confounding kynureninase-mediated effects.

In Vivo Neuroprotection Studies in Cerebral Ischemia and Excitotoxicity Models

mNBA has demonstrated robust, reproducible neuroprotection across multiple preclinical ischemia models. In the gerbil global ischemia model, mNBA (400 mg/kg i.p. ×3) reduced hippocampal CA1 neuronal death from 92% to 7% [3]. In the rat permanent MCAO focal ischemia model, mNBA reduced infarct volume by approximately 60% [3]. In organotypic hippocampal slice cultures subjected to OGD, mNBA (30-100 μM) significantly reduced neuronal death, an effect abolished by co-administration of 3-hydroxykynurenine, confirming a KMO-dependent mechanism [4]. For laboratories investigating ischemic neuroprotection, excitotoxicity, or the kynurenine pathway's role in neurodegeneration, mNBA provides a mechanistically validated positive control with extensive and consistent in vivo data across species and models.

Benchmarking Standard for Novel KMO Inhibitor Development and SAR Studies

As the compound that established the structure-activity relationships for the nitrobenzoylalanine class of KMO inhibitors, mNBA serves as the essential benchmarking standard for any medicinal chemistry program targeting this enzyme. The Pellicciari et al. (1994) study established the complete IC₅₀ matrix for all three positional isomers (o-, m-, p-NBA) and the predecessor compound nicotinylalanine (NAL) against both KMO and kynureninase, providing a rigorous comparative framework [1]. Moreover, the Natalini et al. (1995) enantioselective synthesis demonstrated that the (S)-enantiomer is the active stereoisomer, establishing stereochemical requirements for KMO inhibition [5]. New KMO inhibitor candidates can be quantitatively benchmarked against mNBA's established potency (IC₅₀ = 0.9 μM), selectivity ratio (~111:1), and in vivo efficacy profile.

Kynurenine Pathway Metabolite Modulation for Sedation and Anticonvulsant Research

mNBA has been causally linked to specific behavioral pharmacological outcomes through its elevation of brain kynurenic acid—an endogenous antagonist at the glycine co-agonist site of NMDA receptors. Carpenedo et al. (1994) demonstrated that mNBA-induced KYNA elevation (up to 13-fold in hippocampal extracellular fluid, sustained for up to 4 hours) was temporally associated with decreased locomotor activity (sedation) and protection from maximal electroshock-induced seizures in rats and audiogenic seizures in DBA/2 mice [6]. This establishes mNBA as a validated pharmacological agent for investigating glycine-site NMDA receptor antagonism via endogenous KYNA elevation, relevant to epilepsy research, anxiolysis, and studies of glutamatergic neurotransmission modulation.

Quote Request

Request a Quote for (m-Nitrobenzoyl)alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.